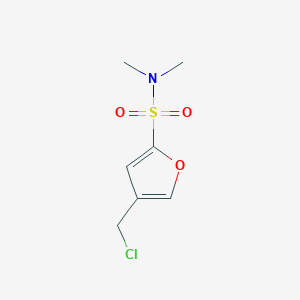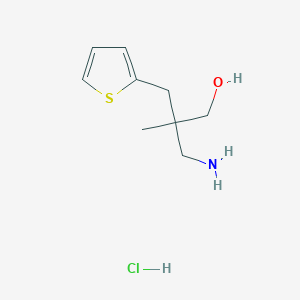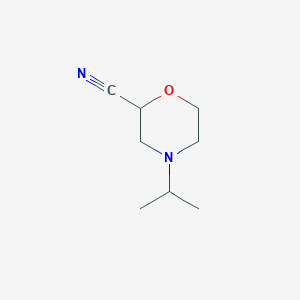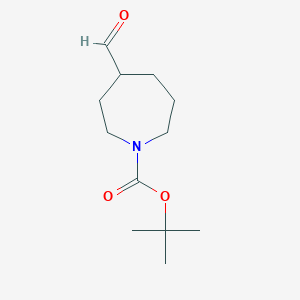![molecular formula C9H14N2O B1376720 1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one CAS No. 1342027-45-5](/img/structure/B1376720.png)
1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The exact reactions that “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one” can undergo would depend on the reaction conditions and reagents used.Scientific Research Applications
Environmental Science
As an intermediate in chemical syntheses, this compound could be studied for its environmental impact, including its biodegradability and potential toxicity.
Each of these fields could benefit from the unique chemical structure of “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one”, leveraging its properties to advance research and development in various scientific domains. While the search did not yield specific applications for this exact compound, the general roles of similar compounds in these fields suggest potential areas of application .
Safety and Hazards
The safety and hazards of a compound depend on its structure and reactivity. Pyrazole derivatives can range from being relatively safe to potentially hazardous depending on their specific structures . Without specific safety data for “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one”, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
The study of pyrazole derivatives is a vibrant field due to their prevalence in biologically active compounds . Future research on “1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties.
properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)11-5-4-9(10-11)6-8(3)12/h4-5,7H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHIHKMHFDAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)





![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)



